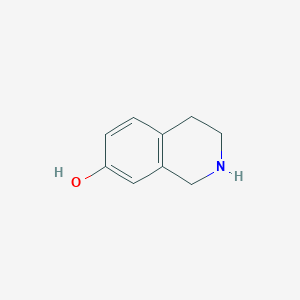

1,2,3,4-Tetrahydroisoquinolin-7-ol

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQTHXRZJGDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329303 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30798-64-2 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-7-ol, a molecule of considerable interest due to its structural similarity to endogenous catecholamines and its potential as a versatile building block in drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pharmacological context, tailored for professionals in chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₁NO, possesses a bicyclic structure comprising a dihydropyridine ring fused to a benzene ring, with a hydroxyl group substituted at the 7-position.[3] This seemingly simple structure imparts a unique combination of properties that are crucial for its chemical behavior and biological interactions.

The presence of a secondary amine in the heterocyclic ring and a phenolic hydroxyl group on the aromatic ring are the key functional groups that dictate its reactivity and potential for derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | [3] |

| CAS Number | 30798-64-2 | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 313.5±42.0 °C (Predicted) | |

| Density | 1.141 g/cm³ (Predicted) | |

| pKa | 10.25±0.20 (Predicted) | |

| Form | Crystalline powder | |

| Solubility | Information not widely available; expected to be soluble in polar organic solvents. |

Synthesis of this compound

The most prominent and widely employed method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]

For the synthesis of this compound, the logical starting materials are 3-hydroxyphenylethylamine and formaldehyde. The electron-donating nature of the hydroxyl group facilitates the electrophilic aromatic substitution required for ring closure.[8]

Caption: Pictet-Spengler synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its expected spectral characteristics can be inferred from data on the parent 1,2,3,4-tetrahydroisoquinoline and related phenolic derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their positions on the benzene ring. The protons on the heterocyclic ring will appear as multiplets in the aliphatic region. The protons of the CH₂ groups at positions 3 and 4 will likely be triplets, while the CH₂ at position 1 will be a singlet. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent. The aliphatic carbons of the tetrahydroisoquinoline ring will appear in the upfield region of the spectrum.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of side chains and cleavage of the heterocyclic ring, providing further structural information.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its secondary amine and phenolic hydroxyl group. These functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents at the N-2 position. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base.

Electrophilic Aromatic Substitution: The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at the 6 and 8 positions.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be useful for modifying the compound's pharmacokinetic properties or for use as protecting groups during synthesis.

Caption: Key reactivity pathways of this compound.

Pharmacological Significance and Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline nucleus is a cornerstone of many biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including:

-

Antitumor [1]

-

Antimicrobial and Antiviral [1]

-

Anti-inflammatory [1]

-

Neuroprotective and treatment for neurodegenerative disorders like Alzheimer's disease [1]

-

Beta-adrenoreceptor agonism [9]

The structural similarity of this compound to catecholamines suggests potential interactions with various receptors and enzymes within the central nervous system. Its ability to be readily derivatized at multiple positions allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction

Causality: This protocol utilizes the classical Pictet-Spengler conditions, where an acid catalyst facilitates the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.

Materials:

-

3-Hydroxyphenylethylamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxyphenylethylamine hydrochloride in water, add formaldehyde solution.

-

Slowly add concentrated HCl and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH 8-9.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Benzylation of this compound

Causality: This protocol exemplifies a standard N-alkylation reaction. The secondary amine acts as a nucleophile, attacking the electrophilic benzyl bromide. A base is used to neutralize the HBr generated during the reaction.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-benzylated product.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically versatile and pharmacologically significant molecule. Its straightforward synthesis via the Pictet-Spengler reaction and the presence of reactive functional groups make it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in medicinal chemistry and drug discovery programs.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Pictet-Spengler Reaction. (2022, January 15). YouTube. Retrieved from [Link]

- Chatterjee, A. (n.d.). Pictet-Spengler Isoquinoline Synthesis. In Organic Reaction Mechanisms.

-

1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL. (n.d.). MySkinRecipes. Retrieved from [Link]

- Cimarelli, C., & Palmieri, G. (2010). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 15(4), 2615–2646.

- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules, 27(19), 6527.

-

Pictet–Spengler reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]

- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13123-13151.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15.

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2009). Letters in Drug Design & Discovery, 6(1), 58-64.

- Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13123-13151.

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). ResearchGate. Retrieved from [Link]

-

Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Retrieved from [Link]

-

Tetrahydroisoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(12), 14799–14833.

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

-

Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. youtube.com [youtube.com]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 1,2,3,4-Tetrahydroisoquinolin-7-ol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in a vast array of naturally occurring alkaloids and synthetically derived compounds of significant medicinal interest.[1][2][3] This "privileged scaffold" is recognized for its ability to interact with a wide range of biological targets, leading to a broad spectrum of activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Within this important class of molecules, 1,2,3,4-Tetrahydroisoquinolin-7-ol emerges as a compound of particular interest due to its structural similarity to key neurotransmitters and its potential to engage in various pharmacologically relevant interactions.

This technical guide provides an in-depth exploration of the known and potential biological activities of this compound. We will delve into its neuroprotective, antioxidant, and monoamine oxidase (MAO) inhibitory potential, drawing upon data from closely related analogs to build a comprehensive profile. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both a summary of the current state of knowledge and a practical guide to the experimental validation of this promising molecule's therapeutic potential.

Neuroprotective Landscape: A Multifaceted Approach to Neuronal Preservation

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of THIQ derivatives has demonstrated significant potential in mitigating neuronal damage.[4] The neuroprotective mechanisms of THIQs are thought to be multifaceted, primarily involving antioxidant activity and modulation of neurotransmitter systems.[5]

Notably, the addition of a hydroxyl group to the THIQ scaffold has been shown to decrease neurotoxicity in studies of related compounds.[4] This suggests that the 7-hydroxy moiety of our target compound could be a key contributor to potential neuroprotective effects.

Proposed Mechanisms of Neuroprotection

The neuroprotective potential of this compound can be hypothesized to operate through several interconnected pathways:

-

Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl group at the 7-position is a prime candidate for direct antioxidant activity, capable of donating a hydrogen atom to neutralize damaging free radicals.

-

Monoamine Oxidase (MAO) Inhibition: By inhibiting MAO enzymes, the compound could reduce the oxidative stress generated from the breakdown of monoamine neurotransmitters like dopamine.[6]

-

Dopamine Receptor Modulation: Structural analogs of this compound have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic signaling, which is critical in neurodegenerative diseases such as Parkinson's.[7][8][9]

Caption: Hypothesized neuroprotective pathways of this compound.

Antioxidant Potential: The Role of the Phenolic Hydroxyl Group

The presence of a phenolic hydroxyl group is a well-established structural motif for antioxidant activity. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Interestingly, a study investigating quercetin-tetrahydroisoquinoline derivatives reported that the parent 1,2,3,4-tetrahydroisoquinoline molecule did not exhibit antioxidant activity in a DPPH assay.[10] This finding underscores the critical role that substituents play in defining the biological activity of the THIQ scaffold. The addition of the 7-hydroxyl group in this compound is therefore expected to confer significant antioxidant capacity.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

A standard and reliable method to quantify the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or quercetin) at various concentrations.[12]

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions, positive control, or blank solvent to the respective wells.

-

Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).[12]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Compound | Reported Antioxidant Activity (DPPH Assay) | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | No antioxidative ability observed | [10] |

| Quercetin | IC50 = 19.3 µM | [10] |

| Ascorbic Acid | IC50 = 0.62 µM | [10] |

This table highlights the lack of antioxidant activity of the unsubstituted THIQ core and provides reference values for common antioxidants.

Monoamine Oxidase Inhibition: A Target for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease.[14] Several studies have demonstrated that the 1,2,3,4-tetrahydroisoquinoline scaffold can serve as a basis for the development of MAO inhibitors.[15][16]

While the specific inhibitory activity of this compound against MAO-A and MAO-B has not been extensively reported, its structural features suggest it is a promising candidate for investigation.

Experimental Workflow: MAO Inhibition Assay

A common method for assessing MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[17][18]

Caption: General workflow for a fluorometric monoamine oxidase inhibition assay.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Reagent Preparation:

-

Reconstitute recombinant human MAO-A or MAO-B enzymes in the provided assay buffer.

-

Prepare a stock solution of this compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent.[19][]

-

Prepare serial dilutions of the test compound and controls.

-

Prepare the substrate solution (e.g., kynuramine for MAO-A or benzylamine for MAO-B) and the detection reagent containing horseradish peroxidase (HRP) and a fluorescent probe.[13]

-

-

Assay Procedure:

-

In a 96-well black plate, add the MAO enzyme solution to each well.

-

Add the test compound dilutions, controls, or blank solvent to the respective wells.

-

Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[21]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and initiate the detection by adding the HRP and fluorescent probe solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of MAO inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | - | 15 | [16] |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | - | 1 | [16] |

| Salsolinol (R-enantiomer) | 31 | - | [16] |

| 1-Cyano-TIQ | 37.6 | 21.3 | [15] |

This table provides MAO inhibitory data for related THIQ compounds, suggesting the potential for this compound to exhibit similar activity.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data for this specific compound is emerging, a comprehensive analysis of its structural features and the biological activities of its close analogs strongly suggests a promising profile as a neuroprotective agent, antioxidant, and monoamine oxidase inhibitor.

The presence of the 7-hydroxyl group is a key structural feature that likely imparts antioxidant properties not seen in the unsubstituted parent molecule. Furthermore, the THIQ core is a known pharmacophore for MAO inhibition and dopamine receptor modulation.

Future research should focus on the systematic in vitro and in vivo characterization of this compound to definitively elucidate its biological activities and mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of this compound's pharmacological profile will be instrumental in unlocking its full therapeutic potential in the context of neurodegenerative diseases and other oxidative stress-related pathologies.

References

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–854. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. (n.d.). PubMed. [Link]

-

Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. (n.d.). ResearchGate. [Link]

-

New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ResearchGate. [Link]

-

[PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar. (n.d.). [Link]

-

(PDF) Determination of Antioxidant Capacity in Aqueous Extracts of Corymbia citriodora Using DPPH, ABTS, FRAP, TPC, and Hydrogen Peroxide Assays. (2025). ResearchGate. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

-

Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Life Sciences, 60(19), 1719–1727. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

(PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023). ResearchGate. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed. [Link]

-

Patsenka, A., & Gallaher, T. K. (1994). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 37(15), 2345–2351. [Link]

-

Estimation of antiradical properties of antioxidants using DPPH assay: Critical review and results. (2025). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

-

Antioxidative activity (%) of quercetin, Q; its tetrahydroisoquinoline... (n.d.). ResearchGate. [Link]

-

Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (n.d.). NIH. [Link]

-

Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. (2006). PubMed. [Link]

-

In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]

-

Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson's disease. (2025). Pharmacia. [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]

-

(PDF) Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. (n.d.). ResearchGate. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.). PMC - PubMed Central. [Link]

-

Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. (2004). PubMed. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]

- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson’s disease [pharmacia.pensoft.net]

- 15. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. resources.bio-techne.com [resources.bio-techne.com]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 21. cellbiolabs.com [cellbiolabs.com]

"physicochemical characteristics of 1,2,3,4-Tetrahydroisoquinolin-7-ol"

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-THIQ) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of adrenergic, dopaminergic, and opioid receptor modulators.[1] Unlike its 6-hydroxy isomer, which is frequently implicated in catecholaminergic neurotoxicity, the 7-hydroxy congener offers a distinct electronic and steric profile that is essential for selective ligand binding.[1]

This guide provides a rigorous technical analysis of 7-OH-THIQ, moving beyond basic database entries to explore its zwitterionic behavior, solubility limitations, and synthetic accessibility. It is designed to serve as a primary reference for researchers incorporating this moiety into lead optimization campaigns.[2]

Molecular Identity & Structural Analysis[3][4]

The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline core is defined by a bicyclic structure containing a secondary amine and a phenolic hydroxyl group.[1] This dual functionality dictates its reactivity and physical state.[2]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 30798-64-2 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | C1CNCC2=C1C=CC(=C2)O |

| InChIKey | RADQTHXRZJGDQI-UHFFFAOYSA-N |

| Appearance | Off-white to beige solid (typically isolated as HCl or HBr salt) |

Structural Nuances[2][5][8][9][10][11][12]

-

Tautomerism: The molecule exists primarily in the phenol-amine form.[1] However, in neutral aqueous solution, it exists in equilibrium with its zwitterionic form (phenolate/ammonium), significantly impacting membrane permeability.

-

Regiochemistry: The 7-position places the hydroxyl group para to the ethylene bridge of the piperidine ring, creating a distinct vector for hydrogen bonding compared to the 6-OH isomer (which mimics dopamine).[1]

Physicochemical Profiling

The physicochemical behavior of 7-OH-THIQ is dominated by its amphoteric nature.[1] Understanding the ionization state is critical for formulation and assay development.[2]

Thermodynamic & Solubility Data

| Parameter | Value / Range | Context & Implications |

| Melting Point (Free Base) | Indeterminate (Oil/Low-melt solid) | The free base is prone to oxidation and is rarely isolated pure.[1] |

| Melting Point (HCl Salt) | > 200°C (Decomp.)[2] | High lattice energy stabilizes the salt form for storage.[2] |

| Boiling Point | 313.5°C ± 42.0°C (Predicted) | High BP precludes purification by standard distillation.[2] |

| pKa (Phenol) | 9.5 – 10.2 | Weakly acidic; deprotonates at high pH.[2] |

| pKa (Amine) | 9.4 ± 0.2 | Moderately basic; protonated at physiological pH (7.4).[2] |

| LogP (Octanol/Water) | 1.05 (Predicted) | Moderate lipophilicity, suitable for CNS penetration.[2] |

| LogD (pH 7.4) | ~ -1.5 to 0.5 | Effective distribution drops due to ionization (cationic fraction).[2] |

Ionization Logic

At physiological pH (7.4), the amine (pKa ~9.[2]4) is predominantly protonated (

Figure 1: Ionization states of 7-OH-THIQ across the pH scale.

Synthetic Pathways & Production[2][10]

The synthesis of 7-OH-THIQ is non-trivial due to the directing effects of the phenolic group in cyclization reactions.[1] The standard Pictet-Spengler reaction with tyrosine often fails or yields the 6-isomer due to para-direction.[1]

Validated Synthetic Routes

Route A: O-Demethylation (Preferred)

The most robust laboratory method involves synthesizing the 7-methoxy derivative followed by harsh acid hydrolysis.[1]

-

Precursor: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.[1]

-

Reagent: 48% HBr (reflux) or BBr₃ (DCM, -78°C).

-

Yield: High (>85%).

-

Advantage: Avoids regioselectivity issues of direct cyclization.[2]

Route B: Reduction of Isoquinoline

-

Reagent: PtO₂ / H₂ (50 psi) in Acetic Acid.

-

Advantage: Clean conversion if the aromatic precursor is available.[2]

Figure 2: Primary synthetic strategies for accessing the 7-OH-THIQ core.[1]

Experimental Protocol: Isolation & Characterization

This protocol describes the isolation of the hydrochloride salt, ensuring stability against oxidation.

Synthesis via Demethylation (HBr Method)

Objective: Convert 7-methoxy-1,2,3,4-tetrahydroisoquinoline to 7-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide.

-

Setup: Charge a round-bottom flask with 7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

-

Acidolysis: Add 48% aqueous hydrobromic acid (10 vol).

-

Reaction: Heat to reflux (approx. 120°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of the methoxy spot.[2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Et₂O.

Spectroscopic Validation (NMR)

The ¹H NMR spectrum in DMSO-d₆ is diagnostic.[2]

-

Aromatic Region (6.5 – 7.0 ppm): Look for an ABX or similar pattern depending on resolution. The H8 proton (ortho to NH, meta to OH) typically appears as a doublet.[2] The H5 and H6 protons show coupling characteristic of the 1,2,4-substitution pattern.

-

Aliphatic Region (2.5 – 4.0 ppm):

-

Exchangeable Protons:

-

OH: Broad singlet, often > 9.0 ppm.[2]

-

NH: Broad singlet, shift varies with salt form.

-

Applications in Drug Discovery[2]

The 7-OH-THIQ moiety is not merely a building block but a functional pharmacophore.[1]

-

Opioid Antagonists: It serves as the "western" fragment in JDTic , a selective kappa-opioid receptor antagonist. The 7-OH group is crucial for hydrogen bonding with the receptor pocket (specifically His291 or similar residues).[2]

-

Adrenergic Agonists: The structural similarity to norepinephrine allows it to function as a rigidified catecholamine analogue, often showing selectivity for

-adrenergic receptors when N-substituted.[1] -

Metabolic Stability: Compared to the catechol (6,7-dihydroxy) derivatives, the mono-hydroxy 7-isomer is less susceptible to rapid COMT (catechol-O-methyltransferase) methylation, prolonging half-life.[1]

References

-

PubChem Compound Summary. this compound (CID 419268).[1] National Center for Biotechnology Information.[2] [Link][2]

-

Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of JDTic Analogues.[5] Journal of Medicinal Chemistry.[2][5] (Detailed synthesis and SAR of 7-OH-THIQ derivatives). [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines. (General synthetic methodologies including Pictet-Spengler and Bischler-Napieralski).[1] [Link]

Sources

- 1. US20050153998A1 - Tetrahydroisoquinoline or isochroman compounds - Google Patents [patents.google.com]

- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 3. ES2875329T3 - Tetrahydroisoquinoline kappa opioid antagonists - Google Patents [patents.google.com]

- 4. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-Depth Technical Guide to the Core Scaffold of Tetrahydroisoquinoline Alkaloids

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry and medicinal chemistry, forming the structural foundation of a vast and diverse family of alkaloids.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, including anticancer, neuroprotective, antimicrobial, and antihypertensive effects.[4][5][6][7] This guide provides a comprehensive technical overview of the THIQ core, intended for researchers, scientists, and drug development professionals. We will dissect the biosynthetic origins of this privileged scaffold, explore seminal and contemporary synthetic strategies for its construction, analyze critical structure-activity relationships (SAR), and detail field-proven experimental protocols. The narrative emphasizes the causality behind methodological choices, grounding key concepts in authoritative literature to provide a self-validating and robust resource for the scientific community.

Chapter 1: The Biosynthetic Blueprint: Nature's Preferred Route to the THIQ Core

The biosynthesis of THIQ alkaloids in plants provides the most fundamental and elegant strategy for constructing the core scaffold.[1][8] Nature's primary tool is an intramolecular cyclization reaction that is mechanistically analogous to the famed Pictet-Spengler reaction .[9] This process involves two key precursors: a β-arylethylamine (typically derived from an amino acid like tyrosine) and an aldehyde or ketone.[8]

The biosynthetic logic proceeds as follows:

-

Precursor Accumulation: The plant cell concentrates an amine precursor, such as dopamine, and an aldehyde precursor.[1][9]

-

Iminium Ion Formation: The amine condenses with the carbonyl compound to form a Schiff base, which is then protonated to generate a highly reactive electrophilic iminium ion.[10][11][12]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[10][11] This key ring-closing step, often facilitated by a specific enzyme like strictosidine synthase in some pathways, establishes the core THIQ skeleton.[12] Electron-donating substituents on the aromatic ring are crucial as they facilitate this electrophilic ring closure.[11]

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[10][12]

This enzymatic, often stereospecific, process is responsible for producing central biosynthetic intermediates like (S)-reticuline, the precursor to a massive array of more complex benzylisoquinoline alkaloids.[1] Understanding this natural blueprint provides critical inspiration for laboratory synthesis.

Chapter 2: Chemical Strategies for Assembling the THIQ Core

The synthetic versatility and pharmacological importance of the THIQ scaffold have driven the development of numerous methods for its construction in the laboratory.

The Biomimetic Pictet-Spengler Reaction

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction remains a cornerstone of THIQ synthesis due to its efficiency and direct mimicry of the biosynthetic pathway.[13] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[10][12][13]

The classical mechanism involves:

-

Formation of a Schiff base intermediate.

-

Protonation to an iminium ion.[11]

-

Intramolecular electrophilic attack onto the aromatic ring.[11]

-

Deprotonation to yield the final THIQ product.[10]

While effective, the classical conditions often require strong acids and high temperatures, particularly for less-activated aromatic systems.[12] A key variation is the N-Acyliminium Ion Pictet-Spengler Reaction , where an intermediate imine is acylated. This creates a more reactive electrophile, allowing the cyclization to proceed under much milder conditions and with a broader substrate scope.[13]

Caption: The core mechanism of the acid-catalyzed Pictet-Spengler reaction.

The Bischler-Napieralski Cyclization

An alternative and powerful strategy is the Bischler-Napieralski reaction, which allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[14][15][16] These intermediates can then be readily reduced to the corresponding THIQ scaffold.

The process involves two key stages:

-

Cyclodehydration: A β-phenethylamide is treated with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under heating.[14][15][16] This promotes an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline. The reaction is believed to proceed through a nitrilium ion intermediate.[14][15]

-

Reduction: The resulting cyclic imine (dihydroisoquinoline) is then reduced to the tetrahydroisoquinoline. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[2]

This two-step sequence is highly versatile and has been employed in the synthesis of numerous alkaloids.[2]

Asymmetric Synthesis: Controlling Chirality

Many biologically active THIQ alkaloids are chiral, with a stereocenter at the C1 position.[17] Therefore, controlling the stereochemistry during synthesis is paramount for drug development. Significant advances have been made in asymmetric synthesis, primarily through two strategies:

-

Asymmetric Hydrogenation/Transfer Hydrogenation: This is a highly efficient method for producing enantiopure THIQs.[18] It typically involves the reduction of a pre-formed dihydroisoquinoline or a related imine using a chiral catalyst, often based on rhodium or ruthenium complexes with chiral ligands.[2][18] Asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like formic acid or isopropanol, is a particularly practical and widely used variant.[18]

-

Use of Chiral Auxiliaries: Another robust approach involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a key reaction. For instance, Ellman's chiral tert-butanesulfinamide has been successfully used to synthesize 1-substituted THIQ alkaloids with high stereoselectivity.[19][20] The auxiliary guides the addition of a nucleophile (e.g., a Grignard reagent) to an imine, establishing the desired stereocenter, and is then cleaved to yield the chiral product.[20]

Chapter 3: Structure-Activity Relationships (SAR) and Pharmacological Landscape

The THIQ scaffold is considered a "privileged structure" in medicinal chemistry because its rigid framework can be readily modified to interact with a wide array of biological targets.[21] The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core.

Key Pharmacological Activities:

-

Anticancer Activity: THIQ derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, cell cycle arrest, and induction of apoptosis.[4][22][23][24] Compounds like Naphthyridinomycin and Saframycin A are well-known examples of THIQ-containing antitumor antibiotics.[3]

-

Neuroprotective and CNS Activity: The structural similarity of some THIQ alkaloids to endogenous neurochemicals allows them to interact with targets in the central nervous system.[17] This has led to their investigation for treating neurodegenerative diseases like Alzheimer's and for their potential as anticonvulsant agents.[6][7]

-

Antimicrobial and Antiviral Activity: Numerous synthetic and natural THIQs have demonstrated significant activity against bacteria, fungi, and viruses, including HIV.[6][17]

General SAR Insights: A review of the literature reveals several key trends that guide the design of new THIQ-based therapeutic agents.[6][25][26]

| Position of Substitution | Common Substituents | Impact on Biological Activity |

| C1 | Alkyl, Benzyl, Aryl | Crucial for activity and selectivity. The size and electronic nature of this group often determine the specific biological target. The stereochemistry at C1 is frequently vital for potency.[17] |

| N2 (Nitrogen) | H, Methyl, Larger alkyl chains | N-methylation is common in natural products. Modification at this position can alter solubility, cell permeability, and receptor binding affinity. |

| C6, C7 (Aromatic Ring) | Hydroxy, Methoxy | Oxygenation patterns, particularly methoxy or hydroxy groups, are critical for the activity of many natural alkaloids. They influence hydrogen bonding interactions with biological targets.[27] |

| C3, C4 | Alkyl, Functional groups | Substitution at these positions is less common in nature but offers a synthetic avenue to create novel analogs with unique pharmacological profiles.[27] |

Chapter 4: Experimental Protocols & Methodologies

To ensure this guide is of practical value, we provide validated, step-by-step protocols for the synthesis of the THIQ core.

Protocol: General Procedure for Pictet-Spengler Synthesis of a 1-Methyl-THIQ

This protocol describes a classic, acid-catalyzed synthesis.

Materials:

-

Dopamine hydrochloride

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve dopamine hydrochloride (1.0 eq) in methanol.

-

Reagent Addition: Add acetaldehyde (1.2 eq) to the solution at room temperature, followed by the slow addition of concentrated HCl (0.5 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Neutralization: Redissolve the residue in water and carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude 1-methyl-6,7-dihydroxy-tetrahydroisoquinoline by column chromatography on silica gel.

Workflow: From Synthesis to Biological Evaluation

The development of novel THIQ-based drug candidates follows a logical and iterative workflow.

Caption: A generalized workflow for the synthesis and evaluation of THIQ analogs.

Conclusion and Future Outlook

The tetrahydroisoquinoline scaffold continues to be a source of profound inspiration for synthetic chemists and drug discovery professionals. Its prevalence in nature and its proven success as a pharmacophore ensure its relevance for years to come.[3] Future research will likely focus on the development of novel, highly selective, and stereospecific synthetic methodologies to access increasingly complex THIQ analogs. The application of modern techniques like photoredox catalysis and flow chemistry promises to make the synthesis of these vital compounds more efficient and sustainable. As our understanding of the biological targets deepens, the rational design of THIQ derivatives will undoubtedly lead to the development of next-generation therapeutics for treating a wide spectrum of human diseases, from cancer to neurodegenerative disorders.[22]

References

-

Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved February 11, 2026, from [Link]

-

Li, M., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(15), 4475. Available from: [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Available from: [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1603-1606. Available from: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved February 11, 2026, from [Link]

-

Kaluza, D., et al. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 122(1), 1093-1248. Available from: [Link]

-

Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. Available from: [Link]

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

-

PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. (2019, December 21). YouTube. Available from: [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved February 11, 2026, from [Link]

-

Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2017). PubMed Central. Available from: [Link]

-

Pictet-Spengler Reaction. (2022, January 15). YouTube. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15343-15368. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PubMed Central. Available from: [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. Available from: [Link]

-

Kaluza, D., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available from: [Link]

-

Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). ResearchGate. Available from: [Link]

-

The scaffold-forming steps of plant alkaloid biosynthesis. (2020). RSC Publishing. Available from: [Link]

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2019). RSC Publishing. Available from: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Semantic Scholar. Available from: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available from: [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Available from: [Link]

-

Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). PubMed. Available from: [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. Available from: [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PubMed Central. Available from: [Link]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol, a valuable heterocyclic scaffold present in numerous natural products and pharmacologically active molecules.[1][2][3] We will focus on the classic and highly efficient Pictet-Spengler reaction, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in chemical biology and drug discovery.[2][4] It is the core structure of a wide array of isoquinoline alkaloids and synthetic compounds with diverse and potent pharmacological activities, including antihypertensive, anesthetic, and anticancer properties.[1][2][3] Specifically, this compound serves as a critical building block for more complex molecules, where the phenolic hydroxyl group provides a handle for further functionalization. Its synthesis is a foundational step for many research programs aimed at developing novel therapeutics.

There are several established methods for constructing the THIQ skeleton, most notably the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[5][6] The Bischler-Napieralski synthesis involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting 3,4-dihydroisoquinoline.[6][7] However, for the synthesis of this compound, the Pictet-Spengler reaction offers a more direct and atom-economical route.[2][5] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[8][9] Given the ready availability of the starting material, 3-tyramine (a downstream metabolite of tyrosine), this approach is exceptionally practical and robust.

The Pictet-Spengler Reaction: A Mechanistic Perspective

The synthesis of this compound from 3-tyramine and formaldehyde is a prime example of the Pictet-Spengler reaction. The reaction proceeds via an intramolecular electrophilic aromatic substitution, functioning as a special case of the Mannich reaction.[10]

The causality behind the mechanism is as follows:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-tyramine onto the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to form a highly reactive electrophilic species, the N-acyliminium ion.

-

Intramolecular Cyclization: The key step involves the electron-rich benzene ring, which is activated by the electron-donating hydroxyl group at the meta position relative to the ethylamine side chain. The π-electrons of the aromatic ring attack the electrophilic iminium ion in an intramolecular fashion. This cyclization is regioselective, occurring at the position ortho to the activating hydroxyl group.

-

Rearomatization: The resulting carbocation intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final this compound product.

The acid catalyst plays a crucial role by protonating the intermediate carbinolamine, facilitating its dehydration to the reactive iminium ion.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. ijstr.org [ijstr.org]

- 4. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 9. name-reaction.com [name-reaction.com]

- 10. organicreactions.org [organicreactions.org]

"analytical techniques for 1,2,3,4-Tetrahydroisoquinolin-7-ol characterization"

Application Note & Protocol Guide

HExecutive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-THIQ) is a phenolic secondary amine and a structural isomer of the mammalian alkaloid metabolic pathway. Often investigated for its neuroactive properties and as a scaffold in drug discovery, its characterization presents specific challenges: oxidative instability due to the phenol moiety and peak tailing due to the secondary amine.

This guide provides a validated analytical framework for 7-OH-THIQ, moving beyond generic protocols to address its specific physicochemical behavior. We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification and Nuclear Magnetic Resonance (NMR) for structural certification.

Physicochemical Profiling

Understanding the ionization state and solubility is the prerequisite for successful extraction and chromatography.

| Property | Value (Approx.) | Implications for Protocol |

| pKa (Amine) | ~9.4 | Compound is cationic at pH < 7. Use acidic mobile phases. |

| pKa (Phenol) | ~10.0 | Ionizes at high pH. Avoid basic extraction unless derivatizing. |

| LogP | 1.1 - 1.3 | Moderately polar. Retains well on C18 but elutes early. |

| Solubility | Water (pH < 7), MeOH, DMSO | Dissolve standards in 0.1% Formic Acid/MeOH to prevent oxidation. |

| Stability | Oxidation-prone | Critical: Use antioxidants (Ascorbic acid) in stock solutions. |

Sample Preparation & Extraction Protocol

Objective: Isolate 7-OH-THIQ from biological matrices (plasma/brain tissue) or synthetic reaction mixtures while preventing oxidative degradation (quinonoid formation).

Reagents

-

Lysis Buffer: 0.1 M Perchloric Acid (HClO

) containing 0.1% Sodium Metabisulfite (Na -

Internal Standard (IS): 1-Methyl-1,2,3,4-tetrahydroisoquinoline-d4 or Dopamine-d4 (due to structural similarity).

Workflow: Solid Phase Extraction (SPE)

We recommend Mixed-Mode Cation Exchange (MCX) cartridges to exploit the basic amine, ensuring high specificity against neutral interferences.

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Acidified sample (pH 2-3). 7-OH-THIQ binds to the sorbent via cation exchange.

-

Wash 1: 1 mL 0.1 M HCl (removes proteins/neutrals).

-

Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

-

Elution: 1 mL 5% NH

OH in MeOH. (High pH deprotonates the amine, releasing the compound). -

Reconstitution: Evaporate under N

at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid).

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for 7-OH-THIQ isolation.

Chromatographic Separation (LC-MS/MS)[1]

Challenge: Secondary amines interact with residual silanols on silica columns, causing tailing. Solution: Use a "Charged Surface Hybrid" (CSH) C18 column or end-capped C18 with acidic mobile phase.

Method Parameters

-

Instrument: UHPLC coupled to Triple Quadrupole MS.

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate (Buffer stabilizes ionization).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-6 min: 5% -> 40% B

-

6-7 min: 95% B (Wash)

-

7-9 min: 5% B (Re-equilibration)

-

Mass Spectrometry Detection (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The protonated molecule

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier: m/z 150.1

133.1 (Loss of NH -

Qualifier: m/z 150.1

121.1 (Retro-Diels-Alder cleavage / Loss of CH

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

Structural Validation: NMR Spectroscopy

For synthetic verification, NMR is required to distinguish the 7-OH isomer from the 6-OH or 5-OH isomers. The coupling patterns of the aromatic ring are diagnostic.

Solvent: DMSO-

H NMR (400 MHz, DMSO- ) - Expected Shifts

-

Aromatic Region (3H):

-

The 7-OH substitution pattern creates an ABX or specific coupling system depending on 5,6,8 positions.

- 6.90 (d, J=8.0 Hz, H-5)

- 6.60 (dd, J=8.0, 2.5 Hz, H-6)

- 6.45 (d, J=2.5 Hz, H-8)

-

Note: The meta-coupling (2.5 Hz) between H-6 and H-8 is the key differentiator from 6-OH isomers.

-

-

Aliphatic Region (6H):

- 3.80 (s, 2H, H-1) – Deshielded by aromatic ring.

- 2.90 (t, 2H, H-3)

- 2.65 (t, 2H, H-4)

-

Exchangeable Protons:

- 9.20 (s, 1H, -OH)

-

~9.00 (br s, NH

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Add 5-10 mM Ammonium Formate to Mobile Phase A. Ensure pH < 3.0. |

| Low Sensitivity | Ion suppression | Improve SPE wash steps. Switch to APCI if matrix effects persist. |

| Sample Darkening | Oxidation | Add 1 mM Ascorbic Acid to all stock solutions. Store at -80°C. |

| Ghost Peaks | Carryover | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

This compound Chemical Properties. PubChem. Available at: [Link]

-

Analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples by LC-MS/MS. Journal of Japanese Society for Biomedical Mass Spectrometry. Available at: [Link]

-

Chemoenzymatic cascades towards methylated tetrahydroprotoberberine alkaloids. UCL Discovery. Available at: [Link]

-

Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Application Note: Optimization of 1,2,3,4-Tetrahydroisoquinolin-7-ol Derivatives for Enhanced Potency

Abstract & Scope

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for targets ranging from G-protein coupled receptors (GPCRs) to multidrug resistance (MDR) proteins. Specifically, the 7-hydroxy (7-ol) substitution pattern mimics the phenolic moiety of endogenous catecholamines (dopamine, norepinephrine), providing a critical hydrogen-bond anchor for receptor affinity.

However, the bare THIQ-7-ol scaffold often suffers from rapid metabolic clearance (glucuronidation, oxidation) and poor blood-brain barrier (BBB) permeability. This Application Note details a high-fidelity workflow to develop derivatives with improved potency (

Rational Design & SAR Strategy

To improve potency, we must move beyond the core scaffold. The strategy relies on three vectors of modification:

-

The Anchor (C7-OH): Maintained for H-bonding with receptor serine residues (e.g., Ser5.42 in Dopamine receptors).

-

The Metabolic Shield (C1): Introduction of bulky aryl or alkyl groups at C1 inhibits

-oxidation and restricts conformational freedom, reducing the entropic cost of binding. -

The Affinity Tuner (N2): Derivatization here accesses hydrophobic pockets in the receptor orthosteric site, often yielding nanomolar affinity.

Visualization: Structure-Activity Relationship (SAR) Map

Figure 1: Strategic modification points on the THIQ-7-ol scaffold. C1 and N2 are the primary sites for potency optimization.

Synthetic Protocols

The synthesis utilizes the Pictet-Spengler Cyclization , a robust method to construct the THIQ ring system while simultaneously installing the C1 substituent.

Protocol A: C1-Substituted Core Synthesis (Pictet-Spengler)

Objective: Synthesize 1-substituted-1,2,3,4-tetrahydroisoquinolin-7-ol. Precursor: m-Tyramine (3-hydroxyphenethylamine). Note: Dopamine yields the 6,7-diol; m-tyramine yields the 7-ol and 5-ol isomers, with 7-ol often favored or separable.

Reagents:

-

m-Tyramine (1.0 equiv)

-

Aldehyde R-CHO (1.2 equiv) (e.g., Benzaldehyde for C1-Phenyl)

-

Trifluoroacetic acid (TFA) or 10% HCl (Solvent/Catalyst)

-

Dichloromethane (DCM) (if using TFA)

Step-by-Step Workflow:

-

Schiff Base Formation:

-

In a round-bottom flask under Argon atmosphere, dissolve m-tyramine (5 mmol) in anhydrous MeOH (10 mL).

-

Add the appropriate aldehyde (6 mmol).

-

Stir at room temperature (RT) for 2 hours. (Monitoring: TLC should show disappearance of amine).

-

-

Cyclization:

-

Evaporate MeOH. Redissolve the imine intermediate in TFA (5 mL).

-

Critical Step: Heat to 60°C for 4-12 hours. The electron-donating OH group facilitates the electrophilic aromatic substitution closure.

-

Troubleshooting: If yield is low, add a drying agent (

) during imine formation or use a Dean-Stark trap.

-

-

Workup:

-

Cool to RT. Quench with saturated

(slowly!) until pH ~8. -

Extract with EtOAc (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica gel).

-

Eluent: DCM:MeOH (95:5 to 90:10). The 7-OH isomer is typically less polar than the 5-OH isomer (if formed).

-

Protocol B: N-Alkylation (Reductive Amination)

Objective: Install a hydrophobic group at N2 to target secondary binding pockets.

Reagents:

-

THIQ-7-ol intermediate (from Protocol A)

-

Aldehyde (e.g., Phenylacetaldehyde for phenethyl group)

-

Sodium Triacetoxyborohydride (

) -

Acetic Acid (catalytic)

-

1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Mixing: Dissolve THIQ intermediate (1 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL). Add 1 drop of AcOH. Stir for 30 mins.

-

Reduction: Add

(1.5 mmol) in one portion. -

Reaction: Stir at RT for 16 hours under Argon.

-

Quench & Isolate: Quench with saturated

. Extract with DCM. Purify via chromatography.[1]

Biological Evaluation: Potency Determination

To validate "improved potency," we utilize a Radioligand Binding Assay . This protocol assumes a target of the Dopamine D1 receptor (a common target for THIQ scaffolds), but is adaptable to Adrenergic or Sigma receptors.

Protocol C: Membrane Radioligand Binding ( Determination)

Materials:

-

Source: HEK293 cell membranes stably expressing human Dopamine D1 receptor.

-

Radioligand:

-SCH23390 (Specific Activity ~80 Ci/mmol). -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

-

Preparation:

-

Thaw membrane prep on ice. Dilute in Assay Buffer to ~10

protein/well.

-

-

Incubation Plate Setup (96-well):

-

Total Binding: Buffer + Membranes +

-Ligand (1 nM final). -

Non-Specific Binding (NSB): Buffer + Membranes +

-Ligand + Excess Cold Antagonist (10 -

Test Compounds: Buffer + Membranes +

-Ligand + THIQ Derivative (Concentration range:

-

-

Equilibrium:

-

Incubate at 25°C for 60 minutes.

-

-

Harvesting:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Add scintillation cocktail to filters. Count radioactivity (CPM) in a Microbeta counter.

-

-

Data Analysis:

-

Calculate specific binding (Total - NSB).

-

Fit data to a one-site competition model (GraphPad Prism) to determine

. -

Convert to

using the Cheng-Prusoff equation:

-

Data Presentation & Interpretation

The following table illustrates expected trends when optimizing the THIQ-7-ol scaffold.

Table 1: Hypothetical SAR Data for THIQ-7-ol Derivatives

| Compound ID | C1 Substituent | N2 Substituent | Metabolic Stability ( | Interpretation | |

| THIQ-01 | H | H | 450 | 12 | Baseline. Rapid clearance. |

| THIQ-02 | Methyl | H | 310 | 28 | C1-Me blocks some oxidation. |

| THIQ-03 | Phenyl | H | 120 | 55 | C1-Aryl adds hydrophobic contact + stability. |

| THIQ-04 | Phenyl | Methyl | 85 | 52 | N-Me improves lipophilicity slightly. |

| THIQ-05 | Phenyl | Phenethyl | 4.2 | 48 | Hit. Phenethyl accesses secondary pocket. |

| THIQ-06 | 4-Cl-Phenyl | Phenethyl | 1.8 | 85 | Lead. Halogen at C1 prevents ring oxidation. |